Product packaging for Ardimerin digallate(Cat. No.:)

Ardimerin digallate

Cat. No.: B1255494
M. Wt: 960.7 g/mol
InChI Key: DXKGWDISVOGUDQ-XHWFIBSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Ardimerin Digallate within Dimeric Lactones and Galloyl Derivatives

This compound is classified as a dimeric lactone, a specific type of C-glycosyl compound. nih.gov Its fundamental structure consists of two identical monomeric units linked together, forming a macrocyclic diolide. scielo.br This core is a symmetrical bis-C-aryl glycoside, which provides significant stability against breakdown by acids or enzymes. acs.orgnih.gov This stability is a key feature, allowing it to persist long enough within a biological system to reach its target sites. acs.org

The "digallate" portion of its name indicates the presence of two galloyl groups attached to the core structure. acs.org A gallate is an ester of gallic acid, and in the case of this compound, these groups are attached as esters to the glycoside moieties. nih.govacs.org This places the compound within the broader category of galloyl derivatives, which are known for a range of biological activities. ontosight.ai The complete chemical name is [(2R,3S,4R,5R,6S)-6-[4,10-dihydroxy-3,9-dimethoxy-6,12-dioxo-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]benzo[c] scielo.bracs.orgbenzodioxocin-8-yl]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate. nih.gov

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC42H40O26 nih.gov
Molecular Weight960.7 g/mol nih.gov
ClassDimeric Lactone, Gallate Ester, C-glycosyl compound nih.govscielo.br
SynonymsArdimerin 6,6'-digallate, Ardimerin digallic acid nih.gov

Botanical Origin and Ethnobotanical Significance of Ardisia japonica

This compound is isolated from Ardisia japonica, a low-growing, evergreen shrub native to East Asia, including China, Japan, and Korea. nih.govncsu.edu Commonly known as Japanese Ardisia, this plant thrives in the shaded understory of forests and bamboo woods. ncsu.edu It spreads via runners to form dense groundcover and is characterized by glossy, dark green leaves, small, star-shaped white or pale pink flowers, and bright red drupes that can last through winter. ncsu.edu

Ardisia japonica has a significant history in traditional medicine, particularly in Chinese and Japanese herbalism. scielo.brcaringsunshine.com It is considered one of the 50 fundamental herbs in traditional Chinese medicine. pfaf.org The plant has been used to treat a variety of ailments. oup.com For instance, a decoction of the stems has been used for coughs and to stop uterine bleeding. scielo.brpfaf.org The roots are considered to have diuretic properties. scielo.brpfaf.org In Zhuang medicine, it is commonly used for musculoskeletal conditions and injuries. oup.com

Ethnobotanical Uses of Ardisia japonica

Plant PartTraditional UseMedicinal System/Region
Whole PlantAntitussive, Diuretic, Uterine BleedingOriental Traditional Medicine scielo.br
Stems (Decoction)Coughs, Uterine BleedingChinese Herbalism pfaf.org
RootsDiuretic, AntidoteChinese Herbalism pfaf.org
LeavesCancer, HepatomaChinese Herbalism pfaf.org
Whole PlantBronchitisChinese Medicine ncsu.edupfaf.org
Roots and LeavesDigestive Complaints ("Acid Indigestion")Chinese and Japanese Traditional Medicine caringsunshine.com

Overview of Reported Biological Activities and Research Trajectory

The research trajectory for this compound began with its isolation and structural elucidation from Ardisia japonica. acs.orgnih.gov Following its identification as a new dimeric lactone, scientific inquiry focused on its potential biological effects. acs.orgacs.org

The most significant reported biological activity of this compound is its ability to inhibit the ribonuclease H (RNase H) enzyme of both HIV-1 and HIV-2. scielo.bracs.orgnih.govresearcher.life In vitro studies demonstrated that the compound could inhibit HIV-1 and HIV-2 RNase H with IC₅₀ values of 1.5 and 1.1 μM, respectively. acs.orgnih.govacs.orgnih.govresearcher.life This specific enzymatic inhibition makes it a compound of interest for the development of anti-HIV therapeutic strategies. thieme-connect.com

In addition to its anti-HIV activity, related compounds and the source plant suggest other potential bioactivities. The parent compound, ardimerin, exhibits radical scavenging activity. acs.orgnih.govtminehan.com Furthermore, compounds containing gallate moieties are generally noted for their antioxidant and anti-inflammatory properties. ontosight.ai Research into the broader Ardisia genus has shown anti-inflammatory, antioxidant, and anti-tumor activities, suggesting a rich phytochemical basis for drug discovery. oup.com

Scope and Objectives of Academic Inquiry

The primary focus of academic inquiry into this compound revolves around its potential as a therapeutic agent, stemming from its potent and specific inhibition of HIV RNase H. thieme-connect.com The scope of research encompasses several key objectives. A major goal is the total synthesis of the molecule, which is a complex challenge due to its intricate stereochemistry and large ring structure. The synthesis of a derivative, 3,3′-di-O-methyl ardimerin, has been achieved, which represents a significant step toward understanding the structure-activity relationship and developing methods for producing the natural product or its analogues in the laboratory. acs.orgnih.govtminehan.com

Future research objectives include a more profound exploration of its mechanism of action against HIV RNase H. Further studies are also warranted to investigate other potential biological activities, such as the antioxidant, anti-inflammatory, and anticancer properties suggested by its chemical structure and the ethnobotanical uses of its source plant. ontosight.aioup.com Elucidating these activities could broaden the therapeutic potential of this compound and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H40O26 B1255494 Ardimerin digallate

Properties

Molecular Formula

C42H40O26

Molecular Weight

960.7 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[4,10-dihydroxy-3,9-dimethoxy-6,12-dioxo-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]benzo[c][1,5]benzodioxocin-8-yl]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C42H40O26/c1-61-33-13(35-29(53)27(51)25(49)21(65-35)9-63-39(57)11-3-17(43)23(47)18(44)4-11)7-15-37(31(33)55)67-42(60)16-8-14(34(62-2)32(56)38(16)68-41(15)59)36-30(54)28(52)26(50)22(66-36)10-64-40(58)12-5-19(45)24(48)20(46)6-12/h3-8,21-22,25-30,35-36,43-56H,9-10H2,1-2H3/t21-,22-,25-,26-,27+,28+,29-,30-,35+,36+/m1/s1

InChI Key

DXKGWDISVOGUDQ-XHWFIBSOSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)C(=O)OC5=C(C=C(C(=C5O)OC)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)C(=O)O2)O

Canonical SMILES

COC1=C(C2=C(C=C1C3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)C(=O)OC5=C(C=C(C(=C5O)OC)C6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)C(=O)O2)O

Synonyms

ardimerin digallate

Origin of Product

United States

Isolation, Characterization, and Structural Features of Ardimerin Digallate

Isolation Methodologies from Natural Sources

Ardimerin digallate is a C-glycosyl compound that has been isolated from the whole plants of Ardisia japonica, a species belonging to the Myrsinaceae family. nih.govnih.govnih.gov The general approach to isolating natural products from plant material involves several key steps.

Initially, the plant material is collected and dried. It is then ground into a powder to increase the surface area for extraction. A common method for extraction is maceration or reflux with a solvent, such as methanol (B129727) or ethanol, often in aqueous solution. For instance, in the isolation of similar compounds from Ardisia crenata, a related species, the powdered plant material was extracted with 80% methanol.

Following extraction, the crude extract is typically subjected to a series of purification steps. These often begin with liquid-liquid partitioning using solvents of varying polarities to separate compounds based on their solubility. Common solvent systems for partitioning include petroleum ether, ethyl acetate, and n-butanol.

Further purification is achieved through various chromatographic techniques. Column chromatography is a fundamental method used for the separation of compounds from a mixture. For the purification of compounds from Ardisia species, silica (B1680970) gel and macroporous resin columns are frequently employed. The selection of the mobile phase, a solvent or mixture of solvents, is critical for achieving effective separation. For example, a dichloromethane-methanol gradient has been used to fractionate extracts from Ardisia crenata. The final step in the isolation process is often recrystallization, which yields the pure compound.

Spectroscopic and Spectrometric Elucidation of Molecular Architecture

The molecular structure of this compound was established through extensive spectroscopic analysis, primarily utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Mass Spectrometry Data for this compound
Molecular Formula C₄₂H₄₀O₂₆
Molecular Weight 960.7 g/mol

Note: This table is based on the reported molecular formula and weight. Specific fragmentation data from experimental mass spectra are not publicly available.

Stereochemical Assignments and Conformational Analysis

The determination of the stereochemistry of a complex molecule like this compound is a critical aspect of its structural characterization. This involves assigning the absolute configuration of each chiral center. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, a 2D NMR technique, are instrumental in determining the relative stereochemistry by identifying protons that are close in space.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule as large and complex as this compound, computational modeling and advanced NMR techniques would be employed to understand its preferred three-dimensional shape in solution. The conformation of the glycosidic bonds and the orientation of the various substituents would be of particular interest, as these features can significantly influence the molecule's biological activity.

Classification within Natural Product Families: Dimeric Lactones and C-Aryl Glycosides

This compound can be classified into two main families of natural products based on its structural features: dimeric lactones and C-aryl glycosides.

Dimeric Lactones: A lactone is a cyclic ester. The "dimeric" designation indicates that this compound is formed from the joining of two related monomeric units, which in this case are themselves lactones. This dimerization results in a larger, more complex molecular architecture. nih.gov

C-Aryl Glycosides: Glycosides are molecules in which a sugar moiety is bound to another functional group via a glycosidic bond. In the more common O-glycosides, this linkage involves an oxygen atom. However, in C-glycosides, the sugar is linked directly to an aglycone (the non-sugar part) through a carbon-carbon bond. nih.govnih.gov In this compound, the sugar unit is attached to an aromatic (aryl) ring system, hence the classification as a C-aryl glycoside. This C-C bond is notably more resistant to enzymatic and chemical hydrolysis compared to the O-glycosidic bond, which can have significant implications for the molecule's stability and biological properties.

Biosynthetic Pathways and Precursors of Ardimerin Digallate

Proposed Biosynthetic Routes to Dimeric Lactone Core Structures

Ardimerin digallate features a dimeric lactone core. nih.gov The synthesis of dimeric lactones in nature can proceed through various pathways, often involving the dimerization of smaller lactone or hydroxy acid units. While no specific route for the ardimerin core is detailed in the provided results, studies on the synthesis of other dimeric lactones offer potential parallels. For instance, the synthesis of eight-membered lactones can involve macrolactonization reactions. scielo.brscielo.br Chemical synthesis of a 3,3'-di-O-methyl derivative of ardimerin involved a Yamaguchi lactonization under Yonemitsu conditions to form the diolide core. nih.govacs.org This suggests that a similar macrolactonization or dimerization of precursor units is likely involved in the plant's biosynthesis of the ardimeric core.

Enzymatic Transformations and Glycosylation Steps in Gallate Moiety Incorporation

The presence of two gallate moieties esterified to sugar units in this compound indicates the involvement of enzymatic transformations, particularly esterification and glycosylation. Gallic acid is a common plant phenolic compound. The incorporation of gallate into natural products often involves the activation of gallic acid and its subsequent transfer to an acceptor molecule, frequently a sugar.

Glycosylation, the enzymatic transfer of sugar moieties onto various acceptor molecules, is a crucial step in the biosynthesis of many natural products, enhancing their solubility, stability, and bioactivity. mdpi.comcas.czresearchgate.net Enzymes called glycosyltransferases (GTs) catalyze these reactions, using activated sugar donors like UDP-glucose. mdpi.comcas.cz In the case of this compound, it is a C-glycosyl compound, meaning the sugar is attached to a carbon atom of the aglycone (the dimeric lactone core) rather than an oxygen atom (O-glycosylation) or nitrogen atom (N-glycosylation). nih.govmdpi.com C-glycosylation is catalyzed by C-glycosyltransferases (CGTs), and while O-glycosyltransferases are well-studied, a limited number of CGTs have been discovered in plants. mdpi.com

The gallate moieties are attached to sugar units via ester linkages. This esterification is likely catalyzed by acyltransferases or esterases with transferase activity. Studies on enzymatic transesterification have shown that enzymes can catalyze the transfer of acyl groups, such as galloyl groups, to natural products like catechins. researchgate.netacs.org For example, lipases have been used to catalyze the transesterification of epigallocatechin-3-O-gallate (EGCG) with fatty acids, resulting in acylated products. researchgate.net While these examples involve different substrates, they illustrate the enzymatic capability for gallate ester formation.

The biosynthesis of gallotannins, which are polyesters of glucose and gallic acid, involves the formation of β-glucogallin (1-O-galloyl-β-D-glucose) from UDP-glucose and gallic acid, catalyzed by UDP-glucosyltransferase. Further galloylation steps, catalyzed by acyltransferases, lead to the formation of more complex gallotannins. Although this compound is a C-glycoside with esterified gallate, the initial steps of gallic acid activation and transfer to a sugar might share some common enzymatic mechanisms with gallotannin biosynthesis.

Genetic Basis of Biosynthesis and Potential for Pathway Engineering

The biosynthesis of natural products is controlled by genes encoding the relevant enzymes. Identifying the genes responsible for the synthesis of the dimeric lactone core, gallic acid formation, glycosylation, and gallate esterification in Ardisia japonica would provide a deeper understanding of the pathway and open possibilities for pathway engineering.

Genomic and transcriptomic studies of Ardisia japonica could help identify candidate genes encoding enzymes such as polyketide synthases or fatty acid synthases (potentially involved in lactone core formation), enzymes of the shikimate pathway (leading to gallic acid), glycosyltransferases (specifically C-glycosyltransferases), and acyltransferases. nih.gov Comparing gene expression profiles in different tissues or developmental stages where this compound is produced could also provide clues.

Once the genes are identified, techniques in synthetic biology and metabolic engineering could potentially be used to manipulate the pathway. This could involve overexpressing genes to increase yield, silencing genes to block competing pathways, or even transferring the entire pathway into a heterologous host for sustainable production of this compound or its precursors. usu.edu While research on the genetic basis and engineering of this compound biosynthesis is not detailed in the provided results, these approaches are increasingly being applied to the production of valuable plant natural products.

Synthetic Methodologies and Chemical Modifications of Ardimerin Digallate and Analogues

Total Synthesis Strategies for Ardimerin Dimeric Lactone Framework

The dimeric lactone core is a defining feature of ardimerin and ardimerin digallate. nih.govresearchgate.netwikiwand.com Approaches towards the synthesis of this framework have been investigated, often drawing upon established methodologies for macrolactonization and the construction of complex cyclic systems. One reported synthesis focused on the 3,3'-di-O-methyl derivative of ardimerin, providing insights into the challenges associated with assembling the dimeric core. nih.govresearchgate.net Key steps in this synthesis included a Lewis acid mediated Friedel-Crafts type glycosylation and a Yamaguchi lactonization under Yonemitsu conditions to form the macrodiolide ring. nih.govresearchgate.net

The synthesis of the 3,3'-di-O-methyl ardimerin involved multiple steps starting from protected glucose and a substituted aromatic precursor. nih.govresearchgate.net The formation of the C-aryl glycoside linkage was achieved using a Lewis acid. nih.govresearchgate.net Subsequent steps focused on building the linear precursor that would undergo macrolactonization. nih.govresearchgate.net The Yamaguchi lactonization, a common method for forming large rings, was successfully employed under specific conditions to yield the desired diolide core. nih.govresearchgate.net However, attempts to selectively deprotect certain functional groups on the synthesized core, specifically methyl ethers at the 3 and 3' positions, proved challenging and often led to decomposition of the sensitive dimeric lactone structure. nih.govresearchgate.net This highlights the complexity and lability of the ardimerin framework, posing significant hurdles in total synthesis efforts. Research presentations have also indicated ongoing work towards the total synthesis of both ardimerin and this compound, suggesting continued exploration of synthetic routes to access these natural products. nih.gov

Chemoenzymatic and Stereoselective Synthetic Approaches for Gallate Linkages

The gallate ester linkages are crucial components of this compound. The formation of such ester bonds, particularly in a stereoselective manner and within a complex molecular architecture, can be challenging using purely chemical methods. While specific details on the chemoenzymatic or stereoselective synthesis of the gallate linkages in this compound are limited in the provided search results, general strategies for the formation of gallate esters and glycosidic linkages using these approaches have been reported for related compounds.

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the selectivity and efficiency of enzymes. This approach has been applied to the synthesis of various natural products and their derivatives, including aromatic esters of carbohydrates. nih.govnih.govnih.gov Enzymes, such as lipases, can catalyze esterification or transesterification reactions with high regioselectivity and stereoselectivity under mild conditions. nih.gov This could potentially be advantageous for selectively attaching gallate units to the ardimerin core while controlling the stereochemistry at the linkage points.

Stereoselective synthesis is essential for producing compounds with defined absolute and relative configurations, which is particularly important for chiral molecules like this compound. Methods for stereoselective formation of glycosidic linkages, which are structurally related to the ester linkages in terms of connecting different molecular fragments, have been developed. fishersci.benih.gov These methods often involve controlled glycosylation reactions using specific catalysts or reagents to favor the formation of one stereoisomer over others. fishersci.be Applying similar principles could be relevant to the stereocontrolled esterification of the ardimerin core with gallic acid or its derivatives. Research on the stereoselective synthesis of flavonoid derivatives, some of which contain gallate moieties, further illustrates the strategies employed to control stereochemistry during the formation of complex natural product structures. nih.govuni.lu

Synthesis of Structurally Related Analogues for Structure-Activity Relationship Studies

The synthesis of structural analogues is a fundamental approach in medicinal chemistry to explore the relationship between chemical structure and biological activity (SAR). fishersci.caguidetopharmacology.orgwikidata.orguni.lufluoroprobe.comguidetopharmacology.organtibioticdb.compensoft.net By systematically modifying specific parts of the molecule, researchers can gain insights into the structural features responsible for the observed biological effects. For this compound, which has shown inhibitory activity against HIV-1 and HIV-2 RNase H, the synthesis of analogues would involve modifications to the dimeric lactone core, the gallate moieties, or the glycosidic linkages. nih.govresearchgate.netnih.gov

Although detailed SAR studies specifically on this compound analogues are not extensively described in the provided results, the synthesis of the 3,3'-di-O-methyl ardimerin can be considered an example of generating a structural analogue where the hydroxyl groups on the sugar moieties are methylated. nih.govresearchgate.net Studies on this derivative indicated differences in its aggregation behavior and DNA binding affinity compared to ardimerin, suggesting that modifications to the sugar portion can impact the compound's properties. nih.govresearchgate.net

More broadly, SAR studies on other natural product classes with structural similarities to this compound, such as other polyphenols, glycosides, or dimeric structures, provide a framework for understanding how chemical variations can influence biological activity. fishersci.caguidetopharmacology.orgwikidata.orguni.lufluoroprobe.comguidetopharmacology.organtibioticdb.compensoft.net For instance, SAR studies on glycosides have investigated the role of the sugar type, linkage position, and aglycone structure on activity. Similarly, modifications to the phenolic units in gallate-containing compounds have been explored to understand their impact on antioxidant or enzyme inhibitory properties.

Derivatization Strategies for Enhancing Biological Activity or Investigating Mechanisms

Derivatization involves the chemical modification of a compound to alter its properties, such as solubility, stability, or reactivity, often with the goal of enhancing biological activity or facilitating the investigation of its mechanism of action. nih.goveasychem.orgfishersci.cawikipedia.orguni.luuni.lu For this compound, derivatization strategies could target the hydroxyl groups on the gallate moieties or the sugar residues, the lactone carbonyls, or other functional groups present in the molecule.

Common derivatization reactions include esterification, etherification, alkylation, and the introduction of reporter groups. nih.govwikipedia.org These modifications can be used to improve pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), or to create prodrugs with enhanced delivery to target sites. guidetopharmacology.orguni.lu

Preclinical Pharmacological Investigations of Ardimerin Digallate

In Vitro Biological Activity Profiling

In vitro investigations have revealed significant inhibitory activity of ardimerin digallate against key viral enzymes and demonstrated its capacity to counteract oxidative stress.

Antiviral Activity: Inhibition of HIV-1 and HIV-2 Ribonuclease H (RNase H)

This compound has been identified as an inhibitor of the retroviral enzyme Ribonuclease H (RNase H), a crucial component of the reverse transcriptase enzyme in human immunodeficiency viruses (HIV). nih.govnih.govacs.orgnih.govmdpi.com HIV RNase H plays an essential role in the viral replication cycle, making it a significant target for antiviral drug development. nih.gov

Studies have determined the half-maximal inhibitory concentration (IC50) of this compound against both HIV-1 and HIV-2 RNase H. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

EnzymeIC50 (µM)Source
HIV-1 RNase H1.5 nih.govacs.orgmdpi.comnih.gov
HIV-2 RNase H1.1 nih.govacs.orgmdpi.comnih.gov
HIV-1 RNase H~1.0 nih.govresearchgate.net
HIV-2 RNase H~1.0 nih.govresearchgate.net

These low micromolar IC50 values indicate that this compound is a relatively potent inhibitor of both HIV-1 and HIV-2 RNase H in vitro. thieme-connect.comnih.govnih.govacs.orgmdpi.comresearchgate.net

While the search results primarily highlight the enzyme inhibitory activity of this compound against isolated RNase H, some sources mention the use of cell culture models, such as CEM-SS cells, in the broader context of evaluating anti-HIV agents. thieme-connect.comcellosaurus.orgnibsc.orgplos.orgnih.gov CEM-SS cells are a human T4-lymphoblastoid cell line commonly used in HIV research for evaluating antiviral activity and syncytium formation induced by the virus. cellosaurus.orgnibsc.org However, specific detailed findings regarding this compound's activity in CEM-SS cell culture models were not prominently available in the provided search results, which focused more on the enzyme inhibition aspect. The effectiveness of antiviral compounds in cell culture can be influenced by factors such as cytotoxicity and cellular uptake, which are typically assessed in such models. fda.gov

Antioxidant Mechanisms and Radical Scavenging Assays

This compound, like other compounds containing gallate groups, has demonstrated antioxidant properties, primarily through the scavenging of free radicals. ontosight.ainih.govacs.orgevitachem.com Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various pathological processes. explorationpub.commdpi.comfrontiersin.org

Research into this compound and similar compounds suggests potential benefits in protecting cells from oxidative damage. ontosight.aievitachem.com Compounds with gallate moieties are known to scavenge free radicals, which can help mitigate cellular oxidative stress. ontosight.ai While the provided search results indicate the general antioxidant activity and radical scavenging capacity, specific details on cellular oxidative stress models directly utilizing this compound were not extensively detailed. Studies in this area would typically involve inducing oxidative stress in cell cultures using various agents and then evaluating the protective effects of the compound.

This compound has shown potent radical scavenging effects in in vitro assays. nih.govacs.orgkoreascience.kr The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to measure the ability of a compound to scavenge free radicals. koreascience.krmdpi.commdpi.comresearchgate.net

AssayIC50 (µM)Source
DPPH radical0.32 koreascience.kr

This low IC50 value in the DPPH assay indicates that this compound possesses potent free radical scavenging activity. koreascience.kr The presence of hydroxyl groups, particularly in ortho or para positions, contributes to the antioxidant activity by providing resonance stability and facilitating the formation of quinone structures. koreascience.krmdpi.com

Anti-Inflammatory Modulations in Cellular Systems

While direct studies specifically detailing this compound's anti-inflammatory effects in cellular systems are limited in the provided search results, related research on other gallate-containing compounds and general anti-inflammatory mechanisms in cellular contexts can provide insight into potential areas of investigation.

Pro-inflammatory Mediator Inhibition (e.g., cytokines, chemokines)

Pro-inflammatory mediators, such as cytokines and chemokines, are small secreted proteins that play a key role in initiating and regulating inflammatory responses. oncotarget.comresearchgate.netthermofisher.com They are produced by immune cells like macrophages, monocytes, and lymphocytes. oncotarget.comthermofisher.com Examples of key pro-inflammatory cytokines include IL-1β, IL-6, and TNF-α, while chemokines like IL-8, CCL2, and CCL5 are involved in recruiting leukocytes to inflammation sites. oncotarget.comresearchgate.netthermofisher.comfrontiersin.orgijbs.com

Research on other natural compounds, such as theaflavin-3,3'-digallate (B1259011) (TFDG), a black tea extract, has shown the ability to reduce the release of pro-inflammatory cytokines in vivo. nih.govfrontiersin.org Another polyphenol, catechin-7,4'-O-digallate, inhibited the production of nitric oxide (NO) and regulated the expression of pro-inflammatory cytokines like IL-6 and IL-1β in lipopolysaccharide (LPS)-stimulated mouse macrophages. researcher.life These findings suggest that compounds containing gallate structures can modulate the production and release of pro-inflammatory mediators.

Modulation of Inflammatory Signaling Pathways

Inflammatory responses in cells are often mediated through complex signaling pathways. oncotarget.comsemanticscholar.org Key pathways involved include NF-κB, MAPK, and PI3K/Akt. oncotarget.comsemanticscholar.orgresearchgate.net Activation of these pathways can lead to the transcription of genes encoding pro-inflammatory cytokines and chemokines. oncotarget.comsemanticscholar.orgresearchgate.net

Studies on other compounds have demonstrated modulation of these pathways for anti-inflammatory effects. For instance, catechin-7,4'-O-digallate exerted its anti-inflammatory effects by inhibiting NF-κB activation. researcher.life Resveratrol, another polyphenol, has been shown to inhibit pro-inflammatory signaling pathways, including NF-κB and MAPK, contributing to its anti-inflammatory activity. mdpi.com While direct evidence for this compound's effects on these specific pathways is not available in the provided results, the modulation of inflammatory signaling pathways represents a potential mechanism for its observed or hypothesized anti-inflammatory properties, given its structural relation to other polyphenols.

Potential Anticancer Effects in Cultured Cell Lines

Preclinical investigations into the potential anticancer effects of compounds often involve studies on cultured cancer cell lines. plos.orgwaocp.orgnih.govnih.gov These studies commonly assess the compound's ability to inhibit cell proliferation and induce cell death. plos.orgcancerresearchuk.orgnih.gov

Induction of Apoptotic or Necrotic Pathways

Induction of cell death, either through apoptosis (programmed cell death) or necrosis (uncontrolled cell death), is another critical aspect of anticancer activity. thermofisher.combio-rad-antibodies.comnih.govresearchgate.net Apoptosis is a highly regulated process characterized by specific morphological and biochemical changes, including DNA fragmentation and caspase activation. thermofisher.comf1000research.com Necrosis is a less controlled process often associated with cell injury. thermofisher.combio-rad-antibodies.com

Various compounds have been shown to induce apoptosis or necrosis in cancer cells. Diallyl disulfide, for instance, appeared to induce apoptosis in Ehrlich ascites carcinoma cells. oaepublish.com Extracts from the marine sponge Ancorina sp. were found to induce apoptosis in human breast cancer T47D cell lines, potentially through caspase-3 activation. f1000research.com Some treatments, like 5-ALA-PDT, can induce cell death via both apoptosis and necrosis. researchgate.net The ability of this compound to induce these cell death pathways in cultured cancer cell lines would be a significant finding in evaluating its anticancer potential.

Enzyme Inhibitory Activities Beyond RNase H (e.g., ceruloplasmin-myeloperoxidase interaction)

While this compound is known for its RNase H inhibitory activity, investigations may explore its effects on other enzymes. One area of interest highlighted in the search results is the interaction between ceruloplasmin (CP) and myeloperoxidase (MPO). nih.govplos.orgresearchgate.netnih.gov CP is a copper-containing ferroxidase that interacts with MPO, an enzyme found in leukocytes, and has been shown to inhibit its peroxidase and chlorinating activity. plos.orgresearchgate.netnih.gov This interaction is suggested to play a role in regulating oxidative stress during inflammation. researchgate.net

In silico docking studies have explored potential inhibitors for the CP-MPO interaction site. nih.govsciprofiles.com These studies aim to identify compounds that could impede the formation of this complex, which is known to affect the production of hypochlorous acid (HOCl), a process relevant to inducing apoptotic cell death in tumor cells. nih.govsciprofiles.com this compound was identified in one such in silico study as displaying favorable interactions at the MPO interaction site. nih.govsciprofiles.com This suggests a potential, albeit computationally predicted, enzyme inhibitory activity of this compound beyond its known effects on RNase H, specifically related to the CP-MPO interaction. Further in vitro and in vivo studies would be required to validate this computationally predicted interaction and its functional consequences.

In Silico Investigations and Computational Modeling

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the initial screening and understanding of the potential interactions between a compound and its biological targets. nih.govopenaccessjournals.com

Molecular Docking Studies for Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. openaccessjournals.com This method helps researchers identify potential drug candidates and gain insights into the binding mechanisms. openaccessjournals.com

In silico docking studies have been employed to screen libraries of compounds, including phytochemicals and marine compounds, to identify potential inhibitors for specific biological targets. nih.gov this compound has been included in such screenings. For instance, in a study focusing on identifying inhibitors for the ceruloplasmin (CP)-Myeloperoxidase (MPO) interaction site, this compound displayed favorable interactions at the MPO interaction site. nih.govfigshare.com This suggests a potential for this compound to interfere with the formation of the CP-MPO complex, which is implicated in impeding apoptotic cell death in tumor cells. nih.govfigshare.com

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are computational techniques that provide insights into the dynamic behavior of molecules and their interactions over time. ambermd.orgunimelb.edu.aunih.gov Following molecular docking, MD simulations are often used to further assess the stability and consistency of the interactions between a ligand and its target. nih.govfigshare.com

In the study investigating inhibitors for the CP-MPO interaction site, compounds that showed promising binding affinities in docking studies, including this compound, underwent molecular dynamics simulations. nih.govfigshare.com While the search results highlight the stability of interactions for other compounds like Xyloglucan oligosaccharides during MD simulations, the specific details of this compound's MD simulation behavior in this context are not explicitly detailed beyond its favorable initial interactions at the MPO site. nih.govfigshare.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a relationship between the chemical structure of a set of compounds and their biological activity. By analyzing structural descriptors and their corresponding activity data, QSAR models can predict the activity of new compounds and provide insights into the structural features important for activity. rsc.org

While the provided search results mention QSAR studies in the context of other compounds and targets, there is no specific information detailing QSAR modeling performed directly on this compound to predict its activity against specific targets. researchgate.netrsc.orgunica.it However, the reported in vitro inhibitory activity of this compound against HIV-1 and HIV-2 RNase H, with IC50 values of 1.5 and 1.1 µM respectively, suggests that the presence of the galloyl group is important for its anti-HIV activity. acs.orgresearchgate.netresearchgate.netunica.itmdpi.comd-nb.inforesearchgate.netscribd.com This type of structure-activity insight is fundamental to QSAR studies.

Preclinical In Vivo Efficacy Studies in Disease Models

Preclinical in vivo studies using animal models are essential for evaluating the efficacy of potential therapeutic compounds in a living system before human trials. mdpi.comnih.govmdpi.comwjgnet.com

Xenograft or Syngeneic Models for Anticancer Efficacy

Based on the available search results, specific preclinical studies evaluating the anticancer efficacy of this compound in xenograft or syngeneic animal models were not found. Xenograft models, typically involving the transplantation of human tumor cells or tissues into immunodeficient mice, are widely used in preclinical oncology to assess the efficacy and toxicity of potential new anticancer agents. nih.govuin-alauddin.ac.idherabiolabs.com Syngeneic models, which utilize tumor cells from the same genetic background as the immunocompetent host animal, are valuable for studying the interaction between the immune system and the tumor, particularly in the context of immunotherapy development. jax.orgkyinno.comcrownbio.comtranscurebioservices.com While these models are standard tools in preclinical cancer research, information specifically detailing the use of this compound in such models for evaluating its antitumor activity was not identified in the performed searches.

Pharmacodynamic Marker Evaluation in Preclinical Models

Evaluation of pharmacodynamic (PD) markers in preclinical models is crucial for understanding the biological effects of a compound, its mechanism of action, and for informing clinical trial design. cancer.govnih.govesmed.org PD biomarkers can include molecular indicators of drug effect on a target, changes in signaling pathways, or markers of tumor cell killing, such as apoptosis markers. cancer.govnih.gov These markers can be measured in various biological samples, including tumor biopsies or blood. cancer.govnih.gov Despite the importance of PD marker evaluation in preclinical drug development, the conducted searches did not yield specific data on the assessment of pharmacodynamic markers for this compound in preclinical cancer models.

Mechanism of Action and Molecular Interactions of Ardimerin Digallate

Elucidation of Specific Molecular Targets and Binding Sites (e.g., HIV RNase H active site, ceruloplasmin-MPO interaction site)

Research has identified specific protein targets for ardimerin digallate, highlighting its potential as a bioactive molecule. The primary targets elucidated are the Ribonuclease H (RNase H) domain of the HIV reverse transcriptase and the interaction site between ceruloplasmin and myeloperoxidase (MPO).

HIV Ribonuclease H Active Site: this compound has been shown to be an inhibitor of retroviral ribonuclease H for both HIV-1 and HIV-2. nih.govresearcher.life The RNase H enzyme is crucial for viral replication, as it degrades the RNA strand of the RNA/DNA hybrid formed during reverse transcription. wikipedia.orgembopress.org The active site of HIV RNase H contains a highly conserved motif of four acidic residues (D443, E478, D498, and D549), often referred to as the DEDD motif. mdpi.commdpi.com These residues coordinate two essential magnesium ions (Mg²⁺) that are required for the enzyme's catalytic function. wikipedia.orgmdpi.com Inhibitors targeting this site often work by chelating these metal ions, disrupting the catalytic mechanism. wikipedia.org this compound demonstrates potent inhibitory activity against this enzyme, as detailed in the table below. nih.govmdpi.comthieme-connect.comresearchgate.net

Enzyme TargetReported IC₅₀ Value (μM)Reference
HIV-1 RNase H1.5 nih.govmdpi.comthieme-connect.com
HIV-2 RNase H1.1 nih.govmdpi.comthieme-connect.com

Ceruloplasmin-MPO Interaction Site: In silico docking studies have revealed that this compound has favorable interactions at the binding site between ceruloplasmin (CP) and myeloperoxidase (MPO). nih.govresearcher.life Ceruloplasmin, an acute-phase inflammatory protein, can interact with MPO to inhibit its pro-oxidant activities. plos.orgnih.gov The formation of the CP-MPO complex is known to hinder the production of hypochlorous acid (HOCl), which can induce apoptotic cell death in tumor cells. nih.govresearcher.life By interacting with this site, this compound is identified as a potential inhibitor of the CP-MPO complex formation. nih.gov The interaction involves multiple regions on both proteins, with a total contact surface area of approximately 2400 Ų, indicating a strong binding affinity between the partners in the complex. plos.org

Interaction with Nucleic Acids and Proteins (e.g., DNA binding properties)

The interaction of this compound with macromolecules is central to its biological function, extending to both proteins and potentially nucleic acids.

Interaction with Proteins: As established, this compound interacts specifically with the active sites of certain enzymes like HIV RNase H and protein-protein interaction sites such as the CP-MPO interface. nih.govnih.gov These interactions are driven by a combination of physical forces, including electrostatic interactions, hydrogen bonding, and hydrophobic effects, which contribute to the binding affinity and specificity of the compound for its protein targets. thermofisher.com

Interaction with Nucleic Acids: this compound belongs to the C-aryl glycoside class of compounds. nih.govnih.gov This structural feature provides remarkable stability against both acidic and enzymatic hydrolysis. nih.govmdpi.comacs.org This stability could grant it a sufficient intracellular lifetime to allow for transport to the nucleus, where it might interact with nucleic acids like DNA. nih.govacs.org

While direct studies on this compound's DNA binding are limited, research on its synthetic derivative, 3,3′-Di-O-methyl ardimerin, provides some insight. UV and fluorescence binding studies indicated that this derivative has a low affinity for duplex DNA and tends to aggregate in aqueous solutions at concentrations above 1 μM. nih.govacs.org However, it was hypothesized that the symmetrical bis-C-aryl glycoside structure of the parent compound, ardimerin, could potentially recognize nucleic acids through a "threading" mode of intercalation, where its glucosyl groups would be positioned in the major and minor grooves of the DNA duplex. nih.govacs.org This mode of binding has been observed for other bis-C-aryl glycosides, such as altromycin B. nih.govacs.org

Cellular Pathway Modulation and Signal Transduction Interventions

Signal transduction refers to the process by which a cell converts an external signal into a specific response through a series of molecular events, often involving complex biochemical cascades. ebsco.comwikipedia.orgrndsystems.com These pathways regulate fundamental cellular processes, including gene expression, proliferation, and metabolism. ebsco.com

Direct and detailed research on the specific cellular pathways modulated by this compound is not extensively documented. However, its origin from Ardisia japonica is noteworthy, as constituents from this plant genus have been associated with the modulation of signal transduction pathways. researchgate.netresearchgate.net For instance, other plant-derived compounds have been shown to modulate viral and cellular genes involved in disease pathogenesis by affecting specific signaling pathways. researchgate.net Given this compound's defined molecular targets (HIV RNase H and the CP-MPO complex), its primary mechanism of intervention appears to be the direct inhibition of protein function, which in turn would disrupt the downstream cellular events and pathways dependent on those proteins. nih.govnih.gov For example, inhibiting HIV RNase H directly interferes with the viral replication pathway. wikipedia.org

Structure-Activity Relationships (SAR) Derived from Biological Assays

Structure-activity relationship (SAR) analysis helps to determine how the chemical structure of a molecule relates to its biological activity. wikipedia.org For this compound, SAR can be inferred by comparing it to its parent compound, ardimerin, and by analyzing the contribution of its key structural features.

The core structure of ardimerin is a dimeric lactone. nih.gov The key difference in this compound is the presence of two gallate (3,4,5-trihydroxybenzoyl) groups esterified to the molecule. nih.govnih.gov The potent inhibitory activity of this compound against HIV-1 and HIV-2 RNase H, with IC₅₀ values of 1.5 and 1.1 μM respectively, highlights the critical role of these gallate moieties for its antiviral function. nih.govmdpi.comacs.org In contrast, the parent compound ardimerin, which lacks these gallate groups, is primarily noted for its radical scavenging activity. nih.govacs.org

CompoundKey Structural FeaturePrimary Biological Activity NotedReference
ArdimerinDimeric lactone coreRadical scavenging nih.govacs.org
This compoundDimeric lactone core with two gallate estersHIV-1 and HIV-2 RNase H inhibition nih.govmdpi.comacs.org

The C-aryl glycoside linkage is another crucial structural feature, conferring high stability against enzymatic hydrolysis, which is a common liability for O-glycosides. nih.govmdpi.com This stability is a key factor that likely contributes to its biological efficacy. nih.govacs.org

Biophysical Characterization of Compound-Target Interactions

Biophysical characterization provides quantitative data on the interaction between a compound and its biological target, including binding affinity and kinetics. scholaris.ca

For this compound, in silico molecular docking studies have been employed to characterize its interaction with the ceruloplasmin-MPO binding site. nih.gov These computational methods predicted favorable binding interactions, providing a structural hypothesis for its inhibitory activity. nih.govresearcher.life

For the derivative 3,3′-Di-O-methyl ardimerin, its interaction with DNA was characterized using biophysical techniques such as UV and fluorescence spectroscopy. nih.govacs.org These methods revealed a low binding affinity and a tendency for the compound to self-associate in aqueous solutions. nih.gov

The inhibitory potency of this compound against its enzyme targets has been quantified through biological assays, yielding IC₅₀ values. nih.govmdpi.com These values are a critical component of biophysical characterization, defining the concentration of the compound required to inhibit 50% of the enzyme's activity.

Other common biophysical techniques used in drug discovery to characterize compound-target interactions include thermal shift assays (TSA), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). scholaris.cadiva-portal.org While specific data for this compound using these methods were not found in the reviewed literature, they represent standard approaches for gaining deeper insights into binding thermodynamics, kinetics, and target engagement. scholaris.cadiva-portal.org

Future Perspectives and Research Directions for Ardimerin Digallate

Advancements in Biosynthetic Pathway Elucidation and Enzyme Characterization

Understanding the biosynthetic pathway of ardimerin digallate in Ardisia japonica is a key area for future research. While the plant origin is known, the specific enzymatic steps and intermediates involved in the formation of this complex dimeric lactone and its gallate esters require further elucidation. nih.govscielo.bracs.org Research into the biosynthesis of aryl C-glycosides, the class of compounds to which this compound belongs, indicates that aryl C-glycosyltransferases (CGTs) play a crucial role in their formation. mdpi.com However, compared to O-glycosyltransferases, a limited number of CGTs have been discovered in plants. mdpi.com Advances in this area could potentially enable engineered production of this compound or novel analogues through approaches like mutasynthesis. acs.org Detailed characterization of the enzymes involved would provide insights into the regulation and mechanisms of this compound production in the plant.

Development of Novel Synthetic Analogues with Enhanced Potency and Selectivity

This compound's inhibitory activity against HIV-1 and HIV-2 RNase H, with IC50 values in the low micromolar range, highlights its potential as a lead compound. scielo.brmdpi.comthieme-connect.comacs.orgnih.govnih.govoup.comunica.it Future research aims to develop novel synthetic analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this process, involving the design, synthesis, testing, and analysis of numerous analogues to understand how structural modifications affect biological activity. conceptlifesciences.comashp.orgresearchgate.net Although the total synthesis of the proposed structure of ardimerin has been reported, the synthesis of this compound itself and its analogues presents synthetic challenges, particularly concerning the regioselective cleavage of methyl ethers and the construction of the dimeric lactone core. nih.govacs.org Overcoming these synthetic hurdles is essential for generating a library of analogues to explore the structural space and identify compounds with enhanced therapeutic profiles. nih.govacs.org

Exploration of Undiscovered Biological Activities and Therapeutic Applications

Beyond its known anti-HIV RNase H activity, this compound and similar compounds with gallate groups have shown potential in other biological activities, including antioxidant, anti-inflammatory, and possibly anticancer properties. ontosight.ai These observations suggest that further exploration of undiscovered biological activities and therapeutic applications is warranted. ontosight.ai For instance, compounds with gallate moieties are known free radical scavengers, which could contribute to antioxidant effects. ontosight.ai Studies also suggest potential modulation of inflammatory pathways. ontosight.ai While more research is needed, there is interest in the potential of such compounds to inhibit cancer cell growth or induce apoptosis in cancer cells. ontosight.ai Molecular docking studies have also indicated favorable interactions of this compound at the MPO interaction site, suggesting potential as a ceruloplasmin inhibitor, which could be relevant in cancer treatment research. tandfonline.com Future research should focus on systematic screening and evaluation of this compound against a wider range of biological targets and disease models to uncover its full therapeutic potential.

Integration of Advanced In Vitro and In Vivo Models for Predictive Preclinical Research

Strategies for Lead Optimization and Pre-Clinical Development

Strategies for the lead optimization and preclinical development of this compound involve a multidisciplinary approach. conceptlifesciences.comzeclinics.com This stage focuses on refining promising lead compounds to improve their potency, selectivity, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety profiles. conceptlifesciences.combio-rad.comzeclinics.com Key activities include iterative design, synthesis, and testing of analogues to establish comprehensive SARs. conceptlifesciences.com Computational tools, such as Computer-Aided Drug Design (CADD), play an increasingly important role in refining models and prioritizing promising candidates. conceptlifesciences.com Biological screening is critical for evaluating efficacy against targets and identifying biomarkers. conceptlifesciences.com Preclinical development requires thorough testing in relevant in vitro and in vivo models to gather detailed information on the pharmacological profile and toxicity. bio-rad.comresearchgate.net The goal is to identify candidates with an optimal balance of properties for progression to clinical trials. conceptlifesciences.com

Q & A

Q. What are the key structural features of ardimerin digallate, and how do they influence its biological activity?

this compound consists of a polycyclic aromatic core with two galloyl groups esterified to its structure, as illustrated in its molecular configuration . The galloyl moieties are critical for interactions with biological targets, such as HIV-1 RNase H, due to their hydroxyl groups enabling hydrogen bonding and chelation . Researchers should prioritize structural elucidation via NMR and X-ray crystallography to confirm stereochemistry and substituent positions, as these details directly impact activity .

Q. What methodologies are recommended for assessing this compound’s anti-HIV activity in vitro?

Standard assays include measuring IC₅₀ values against HIV-1/2 RNase H using fluorescence-based enzymatic inhibition assays . Ensure consistency in buffer conditions (e.g., pH, divalent cations) and validate results with positive controls like 1,3,4,5-tetragalloylapiitol . Cell-based assays (e.g., T-cell line viability post-treatment) should complement enzymatic data to evaluate cytotoxicity and therapeutic index .

Q. How can researchers design experiments to isolate this compound from natural sources?

Employ bioassay-guided fractionation: Start with solvent extraction (e.g., ethanol/water) of plant material (e.g., Ardisia japonica), followed by chromatographic techniques (HPLC, column chromatography) using polarity gradients . Monitor fractions via LC-MS for galloyl-group signatures (e.g., m/z peaks corresponding to digallate esters) and confirm purity via NMR .

Q. What strategies ensure reliable data collection and reproducibility in this compound studies?

Adhere to standardized protocols for enzymatic assays and compound isolation . Document all experimental variables (e.g., temperature, solvent ratios) and use triplicate measurements to account for variability. Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced Research Questions

Q. How can conflicting IC₅₀ values for this compound’s anti-HIV activity across studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., Mg²⁺ concentration in RNase H assays) or compound purity . Conduct a meta-analysis of published protocols, standardize assay parameters, and validate using a shared reference sample. Statistical tools like Bland-Altman plots can quantify inter-lab variability .

Q. What experimental approaches optimize this compound’s synthetic yield and scalability?

Develop a semi-synthetic route: Start with ardimerin (R = H) and introduce galloyl groups via esterification using gallic acid and DCC/DMAP catalysis . Monitor reaction efficiency via TLC and optimize stoichiometry. For scalability, transition from batch to flow chemistry to enhance reproducibility .

Q. How can molecular docking studies improve understanding of this compound’s mechanism of action?

Use software like AutoDock Vina to model interactions between this compound and HIV RNase H active sites. Focus on galloyl groups’ role in chelating catalytic metal ions (e.g., Mn²⁺) and compare binding energies with analogs (e.g., EGCG) . Validate predictions with mutagenesis studies (e.g., DDE motif mutations in RNase H) .

Q. What strategies address this compound’s potential off-target effects in vivo?

Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify differentially expressed genes. Combine with proteomic analysis (e.g., SILAC) to detect unintended kinase inhibition . Use CRISPR-Cas9 knockout models to isolate target-specific effects .

Q. How can researchers investigate this compound’s synergistic effects with existing antiretrovirals?

Design combination studies using Chou-Talalay synergy assays. Test this compound with reverse transcriptase inhibitors (e.g., tenofovir) and quantify synergy via combination indices (CI). Mechanistic studies (e.g., isobolograms) can clarify additive vs. synergistic interactions .

Q. What advanced techniques validate this compound’s bioavailability and pharmacokinetics?

Use LC-MS/MS to quantify plasma concentrations in animal models post-administration. Assess metabolic stability via liver microsome assays and identify major metabolites. Incorporate nanotechnology (e.g., liposomal encapsulation) to enhance oral bioavailability .

Methodological Resources

  • Structural Analysis : Refer to NMR and crystallography guidelines in Journal of Natural Products .
  • Enzymatic Assays : Follow protocols from Methods in Enzymology for RNase H inhibition .
  • Data Reproducibility : Use NIH guidelines on rigor and transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.